molecular formula C5H6N4O2 B13104719 6-Hydroxypyrimidine-4-carbohydrazide CAS No. 98021-41-1

6-Hydroxypyrimidine-4-carbohydrazide

Cat. No.: B13104719
CAS No.: 98021-41-1
M. Wt: 154.13 g/mol
InChI Key: YMDSHHMADRPYIM-UHFFFAOYSA-N
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Description

6-Hydroxypyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H6N4O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrimidine-4-carbohydrazide typically involves the reaction of 6-hydroxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is often purified using advanced techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxypyrimidine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxypyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The compound’s ability to interact with nucleic acids and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 4,6-Dihydroxypyrimidine
  • 2,4-Diamino-6-hydroxypyrimidine

Comparison: 6-Hydroxypyrimidine-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays. Its hydroxyl and carbohydrazide groups make it more versatile in chemical synthesis and more effective in biological interactions .

Properties

CAS No.

98021-41-1

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-oxo-1H-pyrimidine-4-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-9-5(11)3-1-4(10)8-2-7-3/h1-2H,6H2,(H,9,11)(H,7,8,10)

InChI Key

YMDSHHMADRPYIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NN

Origin of Product

United States

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